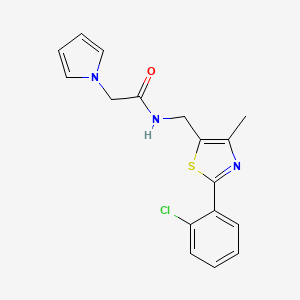![molecular formula C15H12BrFO3S B2917764 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone CAS No. 868256-27-3](/img/structure/B2917764.png)
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The bromine and fluorine atoms in this compound are likely to be reactive due to their electronegativity and the ability of halogens to participate in various types of chemical reactions. The sulfonyl group could also play a significant role in the reactivity of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, the nature of its functional groups, and its molecular weight. These properties could include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
1. Pharmaceutical Development
Anticancer and Antimicrobial Agents : The structural motif of "1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone" is frequently found in molecules with potent biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing promising results against various bacterial and fungal strains. Such derivatives are crucial for developing new therapeutic agents in the fight against resistant microbial infections (Darwish et al., 2014).
2. Polymer Science
Fuel Cell Applications : The sulfone and fluorophenyl groups present in this compound are key components in synthesizing sulfonated poly(arylene ether sulfone)s block copolymers. These materials have shown excellent proton conductivity and mechanical properties, making them suitable for fuel-cell applications. The development of such polymers contributes to the advancement of renewable energy technologies by improving fuel cell efficiency and durability (Bae et al., 2009).
Proton Exchange Membranes : Further research into sulfonated poly(arylene ether sulfone) copolymers, incorporating fluorophenyl groups, has led to the creation of comb-shaped polymers with excellent properties as polyelectrolyte membrane materials for fuel cells. These materials exhibit high proton conductivity and are considered promising for future energy conversion devices (Kim et al., 2008).
3. Synthetic Organic Chemistry
Multi-Coupling Reagent : The versatility of "this compound" and its derivatives as multi-coupling reagents has been explored in organic synthesis. These compounds react with various electrophiles to yield highly functionalized sulfones, demonstrating their utility in constructing complex molecular architectures. This property is invaluable for synthetic chemists aiming to develop novel compounds with intricate structures (Auvray et al., 1985).
Safety and Hazards
As with any chemical compound, handling “1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include risks associated with handling bromine and fluorine compounds .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBLUPZJYHPCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2917681.png)
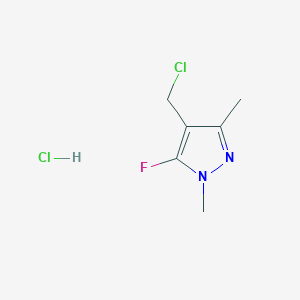
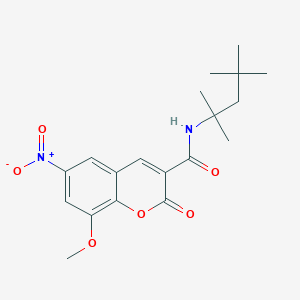
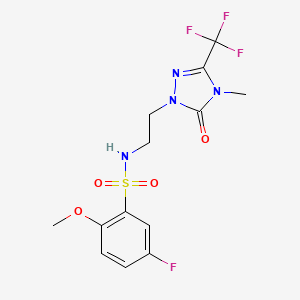
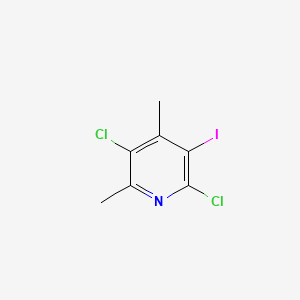
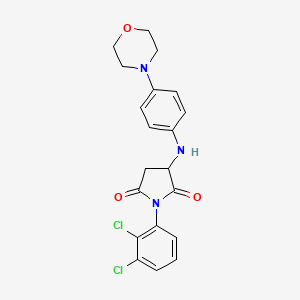
![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2917698.png)
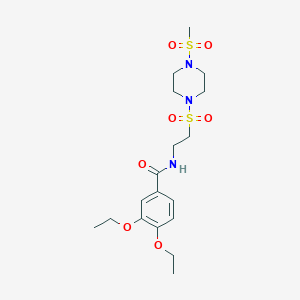
![5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2917701.png)

